(1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3O4S/c1-29(26,27)24-10-4-13(5-11-24)17(25)23-8-6-15(7-9-23)28-16-3-2-14(12-22-16)18(19,20)21/h2-3,12-13,15H,4-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPQLAGFCRIOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

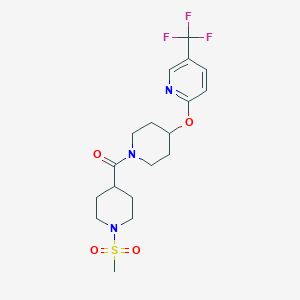

Chemical Structure

The compound can be represented by the following structural formula:

Research indicates that compounds with piperidine structures often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. The presence of the methylsulfonyl and trifluoromethyl groups enhances lipophilicity and may influence receptor binding affinity.

Antitumor Activity

Studies have shown that piperidine derivatives exhibit significant antitumor properties. For example, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against human glioblastoma U251 cells, indicating potent cytotoxic activity. The structural modifications in piperidine derivatives, such as the incorporation of electron-withdrawing groups like trifluoromethyl, have been linked to enhanced antitumor efficacy .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. In vitro studies suggest that it may act as a small molecule inhibitor of the PD-1/PD-L1 pathway, which is crucial for tumor immune evasion. The ability to inhibit this pathway could lead to enhanced T-cell activation and improved anti-tumor responses .

Case Studies

- In Vitro Characterization : A study involving virtual screening identified several small molecule inhibitors targeting PD-1/PD-L1 interactions. The compound was among those synthesized and characterized for their binding affinity and inhibitory activity .

- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, derivatives similar to the compound exhibited selective toxicity, with some showing IC50 values comparable to established chemotherapeutics such as doxorubicin .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Bioactivity Comparison

*Estimated using computational tools (e.g., SwissADME).

Key Differences and Implications

Methylsulfonyl vs. Methanesulfonyl-phenyl: The target’s methylsulfonyl group reduces steric bulk compared to the methanesulfonyl-phenyl moiety in , possibly improving solubility and CNS penetration.

Physicochemical Properties The target compound’s higher molecular weight (~479.4 vs. ~393.5 in ) may limit blood-brain barrier permeability but could be offset by its moderate logP (~2.8), balancing lipophilicity and solubility. In contrast, the chromeno-pyrimidine derivative exhibits superior oral bioavailability due to its compact structure and optimal logP (3.1).

Synthetic Complexity

- The target compound’s synthesis likely involves multi-step functionalization of piperidine rings, similar to methods described for pyrazolo-pyrimidine derivatives . However, the use of thiourea and p-toluenesulfonic acid catalysts (as in ) is less relevant here.

Therapeutic Potential

- 5-HT1 Receptor Targeting: The ethylamino-pyridine analog demonstrates antidepressant activity, suggesting that the target’s pyridinyloxy group could be optimized for similar CNS applications.

- Kinase Inhibition: Pyrazolo-pyrimidine derivatives are known kinase inhibitors; the trifluoromethyl group in the target compound may enhance selectivity for specific kinase isoforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.